Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is a synthetic compound with a complex structure. Let’s break it down:
Methyl Group (CH₃): Attached to the benzoate ring, the methyl group provides stability and influences the compound’s properties.
Benzoate Ring: A six-membered aromatic ring with a carbonyl group (C=O) attached.
Piperazine Moiety: The piperazine ring contains two nitrogen atoms and plays a crucial role in the compound’s biological activity.
Pyridine Ring: The pyridine ring contributes to the compound’s overall aromatic character.
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate involves several steps. One possible route includes the following reactions:
N-Alkylation of Pyridine:
Piperazine Formation:
Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The piperazine nitrogen atoms are potential sites for substitution reactions.
Amide Formation: The carbonyl group can react with amines to form amides.
Scientific Research Applications
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing anti-tubercular agents.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could find use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting critical pathways.
Comparison with Similar Compounds
While Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is unique, similar compounds include:
Pyrazinamide: A front-line anti-TB drug.
Other Pyrazine Derivatives: Such as N-phenylpyrazine-2-carboxamides.
Biological Activity
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Structure:
- Molecular Formula: C₁₅H₁₈N₄O₂
- Molecular Weight: 298.33 g/mol
- CAS Number: 1180132-17-5
Physical Properties:
Property | Value |
---|---|
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 362.4 ± 37.0 °C |
Flash Point | 173.0 ± 26.5 °C |
LogP | -0.15 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of bacterial strains. For instance, in a series of experiments, the compound was found to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 value for TNF-α inhibition was reported at approximately 123 nM, indicating a strong potential for therapeutic use in inflammatory diseases .
Neuropharmacological Effects
Studies exploring the neuropharmacological effects of this compound have revealed its potential as a neuroprotective agent. In animal models of neurodegeneration, this compound was able to improve cognitive function and reduce neuronal apoptosis, suggesting its utility in treating conditions like Alzheimer's disease .
Case Studies
-
Case Study on Inflammatory Response:
In a controlled study involving human whole blood assays, this compound demonstrated a significant reduction in PGE2-induced TNFα levels compared to traditional NSAIDs like diclofenac . This highlights its potential as a safer alternative for managing inflammation. -
Neuroprotection in Animal Models:
In experiments conducted on mice subjected to induced neurodegeneration, treatment with the compound resulted in improved memory retention and reduced markers of oxidative stress in the brain . These findings support further investigation into its applicability for neurodegenerative diseases.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H24N4O3/c1-27-19(25)17-4-2-3-5-18(17)22-20(26)24-14-12-23(13-15-24)11-8-16-6-9-21-10-7-16/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
InChI Key |
PHWJWNOQHJEFST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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